Ethyl 2-methyl-2-phenoxypropanoate
Overview
Description
Ethyl 2-methyl-2-phenoxypropanoate is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly significant in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of an ester functional group, a phenoxy substituent, and a methyl group on the propanoate backbone.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-aminopropenoate can be synthesized from ethyl 2-azidopropenoate by treatment with nucleophiles such as thiophenol or sodium (or lithium) ethoxide in ethanol . Additionally, a new synthetic route for ethyl-2-(p-ethoxyphenyl) propenoate, which shares a similar structure to ethyl 2-methyl-2-phenoxypropanoate, involves a Friedel-Crafts reaction followed by a Wittig G reaction . The optimized conditions for these reactions have been established, with the Friedel-Crafts reaction yielding a product content above 92.0% and the Wittig G reaction yielding a product content of 93.8% .
Molecular Structure Analysis
The molecular structure of ethyl 2-methyl-2-phenoxypropanoate is characterized by its ester group and the phenoxy and methyl substituents. While the specific NMR, MS, and IR data for this compound are not provided, related compounds synthesized in the studies have had their structures confirmed using these spectroscopic techniques . These methods are crucial for verifying the molecular structure and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of compounds similar to ethyl 2-methyl-2-phenoxypropanoate has been investigated. For example, ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds have been used in radical polymerizations of vinyl monomers, acting as chain transfer reagents . The chain transfer constants for these reactions have been determined, indicating the efficiency of these compounds in controlling polymer molecular weights .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-methyl-2-phenoxypropanoate would include its boiling point, melting point, solubility, and stability under various conditions. Although the specific properties of ethyl 2-methyl-2-phenoxypropanoate are not detailed in the provided papers, the studies do discuss the properties of structurally related compounds. For instance, the solubility and stability of the synthesized compounds in different solvents and under various reaction conditions are critical for the optimization of the synthetic routes .
Scientific Research Applications
Kinetic and Mechanistic Studies in Pyrolysis Ethyl 2-methyl-2-phenoxypropanoate has been studied for its kinetic and mechanistic behavior in thermal gas-phase elimination processes. Research by Al-Awadi et al. (2005) investigated the pyrolysis of ethyl 3-phenoxypropanoate and its analogs, providing insights into the reaction pathways and elimination products under varying temperature conditions (Al-Awadi et al., 2005).
Potential in Bioactive Compound Synthesis Navarrete-Vázquez et al. (2011) explored the synthesis and crystal structure of a compound derived from ethyl 2-methyl-2-phenoxypropanoate, highlighting its potential as an analgesic and antidyslipidemic agent. This work contributes to understanding the compound's potential in pharmaceutical applications (Navarrete-Vázquez et al., 2011).
Use in Chemical Synthesis Ethyl 2-methyl-2-phenoxypropanoate's role in chemical synthesis is exemplified by Zhu et al. (2003), who used it in a phosphine-catalyzed [4 + 2] annulation process. This demonstrates its utility in creating complex organic molecules with specific structural features (Zhu et al., 2003).
Application in Radical Polymerization Colombani et al. (1996) studied the use of ethyl 2-methyl-2-phenoxypropanoate in radical polymerizations, revealing its effectiveness as a chain transfer reagent. This highlights its significance in polymer science and engineering (Colombani et al., 1996).
Investigation in Zeolite Chemistry The rearrangement of related compounds to ethyl 2-methyl-2-phenoxypropanoate catalyzed by zeolites was studied by Baldoví et al. (1992). This research underscores the compound's relevance in catalysis and materials science (Baldoví et al., 1992).
Exploration in Food and Beverage Industry Bermejo et al. (2013) examined the solubility of CO2 in ethyl lactate (a related compound to ethyl 2-methyl-2-phenoxypropanoate) and its modeling in phase behavior. Such studies are crucial for applications in the food, pharmaceutical, and chemical industries (Bermejo et al., 2013).
Extraction of Bioactive Compounds Lores et al. (2015) utilized ethyl lactate (structurally similar to ethyl 2-methyl-2-phenoxypropanoate) to extract phenolic compounds, emphasizing its potential as an eco-friendly solvent in extraction technologies (Lores et al., 2015).
Enzymatic Resolution in Chemical Synthesis Research by Ribeiro et al. (2001) on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a compound similar to ethyl 2-methyl-2-phenoxypropanoate, showcases its role in achieving specific chemical transformations (Ribeiro et al., 2001).
properties
IUPAC Name |
ethyl 2-methyl-2-phenoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIOGRUHSJKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171934 | |
Record name | Deschloroclofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-phenoxypropanoate | |
CAS RN |
18672-04-3 | |
Record name | Deschloroclofibrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deschloroclofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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